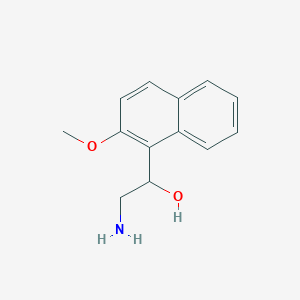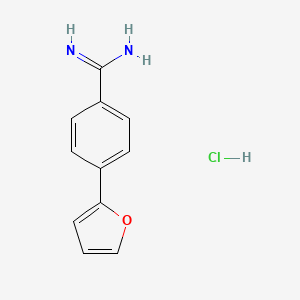
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a methoxy group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene, which is commercially available or can be synthesized from naphthalene through methylation.
Amination: The methoxynaphthalene undergoes a Friedel-Crafts alkylation reaction with ethylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(2-methoxynaphthalen-1-yl)ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol: Similar structure but with the methoxy group at a different position on the naphthalene ring.
2-Amino-2-methyl-1-propanol: Contains a similar amino alcohol structure but with a different aromatic ring.
Uniqueness
2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol is unique due to the specific positioning of the methoxy and amino groups on the naphthalene ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-amino-1-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-6-9-4-2-3-5-10(9)13(12)11(15)8-14/h2-7,11,15H,8,14H2,1H3 |
Clé InChI |
QWSPPDURIQBKGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)



![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)
